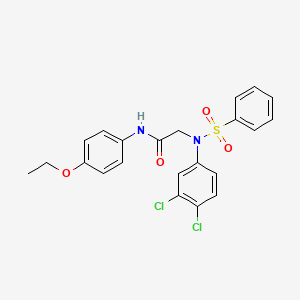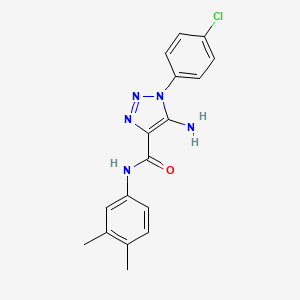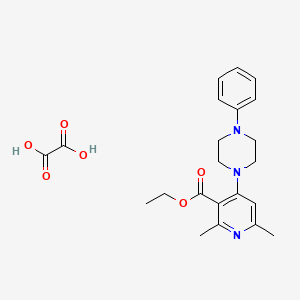
N~2~-(3,4-dichlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(3,4-dichlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DPEG, is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound belongs to the class of sulfonylurea compounds and has been synthesized through various methods. In
作用機序
The mechanism of action of DPEG is through the activation of KATP channels. KATP channels are present in various tissues, including pancreatic beta cells, cardiac cells, and smooth muscle cells. When KATP channels are activated, they lead to the opening of potassium channels, which leads to hyperpolarization of the cell membrane. This, in turn, leads to a decrease in calcium influx, which ultimately leads to a decrease in insulin secretion in pancreatic beta cells.
Biochemical and Physiological Effects:
DPEG has been shown to have various biochemical and physiological effects. One of the main effects of DPEG is its ability to activate KATP channels, leading to an increase in insulin secretion. DPEG has also been shown to have a vasodilatory effect, leading to a decrease in blood pressure. Additionally, DPEG has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using DPEG in lab experiments is its ability to activate KATP channels, making it a useful tool for studying insulin secretion in pancreatic beta cells. DPEG also has a high solubility in water, making it easy to use in experiments. However, one of the limitations of using DPEG is its potential toxicity. DPEG has been shown to have cytotoxic effects on certain cell types, making it important to use caution when working with this compound.
将来の方向性
There are various future directions for the use of DPEG in scientific research. One potential direction is the use of DPEG as a potential treatment for type 2 diabetes. DPEG has been shown to increase insulin secretion, making it a potential candidate for the treatment of this disease. Additionally, DPEG has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Further research is needed to explore the potential applications of DPEG in these areas.
合成法
DPEG can be synthesized through a variety of methods, including the reaction of 3,4-dichloroaniline, 4-ethoxybenzeneboronic acid, and phenylsulfonyl chloride in the presence of a palladium catalyst. The reaction produces DPEG as a white crystalline solid with a high yield. Other methods of synthesis include the reaction of 3,4-dichloroaniline with 4-ethoxybenzaldehyde and phenylsulfonyl chloride in the presence of a base.
科学的研究の応用
DPEG has been studied for its potential applications in scientific research. One of the main research applications of DPEG is its use as a KATP channel opener. KATP channels play a crucial role in regulating insulin secretion in pancreatic beta cells. DPEG has been shown to activate KATP channels, leading to an increase in insulin secretion. This makes DPEG a potential candidate for the treatment of type 2 diabetes.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O4S/c1-2-30-18-11-8-16(9-12-18)25-22(27)15-26(17-10-13-20(23)21(24)14-17)31(28,29)19-6-4-3-5-7-19/h3-14H,2,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXCFSYFIOUTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5130788.png)
![5-(diethylamino)-2-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5130790.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5130796.png)

![2,5-dichloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5130804.png)

![4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5130837.png)
![5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5130842.png)
![2-chloro-N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5130851.png)
![N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B5130853.png)
![3-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5130860.png)

![1-[(4-bromophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5130881.png)
